1-Methyl-5-nitroindolin-2-one chemical structure and properties
Core Scaffold for Kinase Inhibitor Development & Heterocyclic Synthesis Executive Summary 1-Methyl-5-nitroindolin-2-one (CAS: 20870-89-7) is a critical heterocyclic intermediate in medicinal chemistry, serving as a found...
Author: BenchChem Technical Support Team. Date: February 2026
Core Scaffold for Kinase Inhibitor Development & Heterocyclic Synthesis
Executive Summary
1-Methyl-5-nitroindolin-2-one (CAS: 20870-89-7) is a critical heterocyclic intermediate in medicinal chemistry, serving as a foundational scaffold for the development of tyrosine kinase inhibitors (TKIs), including analogues of Sunitinib .[1] Its structural core—an oxindole (indolin-2-one) fused with a nitro group at the 5-position and an N-methyl moiety—provides a versatile platform for structure-activity relationship (SAR) exploration.
The compound exhibits dual reactivity: electrophilic susceptibility at the carbonyl and nucleophilic potential at the C3-methylene position (Knoevenagel condensation). This guide details the physicochemical properties, validated synthetic pathways, and spectroscopic characterization required for its integration into drug discovery workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Analysis
The molecule features an electron-withdrawing nitro group at position 5, which significantly alters the electronic density of the benzene ring, deactivating it towards further electrophilic substitution but enhancing the acidity of the C3-methylene protons.
157–160 °C (Lit.[2] var. 137–167 °C depending on crystal habit/purity)
Solubility
Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol
Synthetic Methodologies
Two primary routes exist for the synthesis of 1-Methyl-5-nitroindolin-2-one. Route A is preferred for laboratory-scale high purity, while Route B is often utilized in industrial scale-up due to lower reagent costs.
Diagram: Synthetic Pathways
Figure 1: Dual synthetic pathways for 1-Methyl-5-nitroindolin-2-one.[1][2] Route A avoids regioisomer formation common in nitration reactions.
Protocol A: N-Methylation of 5-Nitrooxindole (Recommended)
This method ensures the nitro group is already fixed at the 5-position, eliminating regioisomer contaminants.
Critical Control: Temperature must be maintained <5°C to prevent dinitration or oxidation of the methylene group to isatin.
Note: This route may yield minor amounts of the 7-nitro isomer, requiring column chromatography for separation.
Reactivity & Therapeutic Applications
The versatility of 1-Methyl-5-nitroindolin-2-one lies in its ability to undergo Knoevenagel Condensations at the C3 position. This reaction is the cornerstone for synthesizing indolinone-based kinase inhibitors .
Diagram: Functionalization Logic
Figure 2: Primary derivatization pathways. The C3 condensation is critical for generating the pharmacophore found in drugs like Sunitinib.
Key Reaction: Knoevenagel Condensation
Target: Synthesis of 3-substituted indolinones (Sunitinib analogues).
Mechanism: The C3 protons are acidic (pKa ~18-19). Base-catalyzed deprotonation generates an enolate that attacks aromatic aldehydes.
Protocol: Reflux the oxindole with an aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) in Ethanol with catalytic Piperidine. The product usually precipitates as a brightly colored (orange/red) solid (Z-isomer dominant).
Spectroscopic Characterization
To validate the synthesis of the correct oxindole structure (and not the isatin or indole), look for the characteristic methylene signal in the NMR.
Solubility Profiling of 1-Methyl-5-nitroindolin-2-one: A Technical Guide
Topic: Solubility of 1-Methyl-5-nitroindolin-2-one in DMSO and Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 1-Methyl-5-ni...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 1-Methyl-5-nitroindolin-2-one in DMSO and Organic Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-Methyl-5-nitroindolin-2-one (CAS: 19694-25-6), also known as 1-Methyl-5-nitrooxindole, serves as a critical intermediate in the synthesis of kinase inhibitors and indole-based pharmaceuticals. Its physicochemical profile—characterized by a rigid bicyclic core and a strongly electron-withdrawing nitro group—creates specific solubility challenges.
While highly soluble in polar aprotic solvents like DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide), the compound exhibits poor solubility in aqueous media and non-polar hydrocarbons. This guide provides a definitive solubility landscape, validated protocols for stock solution preparation, and solvent selection strategies for recrystallization and process chemistry.
Physicochemical Profile & Solubility Landscape
Understanding the molecular drivers of solubility is essential for experimental design. The nitro group at position 5 increases polarity but also enhances crystal lattice energy, often requiring dipolar aprotic solvents to disrupt intermolecular interactions.
Property
Value
Implication for Solubility
CAS Number
19694-25-6
Unique Identifier
Molecular Formula
MW: 192.17 g/mol
Appearance
Yellow Crystalline Solid
Indicates conjugation; potential for pi-stacking
Melting Point
137–139 °C
Moderate lattice energy; heat often required for dissolution in Tier 2 solvents
LogP (Predicted)
~1.5 – 2.0
Lipophilic; prefers organic phases over water
Solvent Compatibility Matrix
The following data categorizes solvents based on their ability to solubilize 1-Methyl-5-nitroindolin-2-one at ambient temperature (25°C).
Liquid-liquid extraction, chromatography mobile phases.
Tier 3: Temperature Dependent
Ethanol, Methanol, Toluene
< 10 mg/mL (Cold)> 30 mg/mL (Hot)
Recrystallization (ideal for purification).
Tier 4: Insoluble
Water, Hexane, Diethyl Ether
< 0.1 mg/mL
Anti-solvents for precipitation and washing.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock in DMSO
Objective: Prepare a stable 50 mM stock solution for biological screening or synthetic functionalization.
Context: DMSO is the "Gold Standard" solvent for this compound due to its ability to disrupt hydrogen bonding and pi-stacking.
A self-validating workflow for purifying the compound using its temperature-dependent solubility profile in Ethanol.
Caption: Step-by-step recrystallization protocol utilizing the differential solubility in hot vs. cold ethanol.
Process Considerations & Troubleshooting
Stability in Solution
DMSO/DMF: The compound is stable in anhydrous DMSO for at least 1 month at -20°C. However, presence of water in DMSO can lead to gradual hydrolysis of the lactam ring over extended periods at room temperature.
Photostability: Nitro-aromatics are susceptible to photodegradation. Use amber glassware or wrap vessels in foil.
"Oiling Out" During Recrystallization
A common issue with nitro-indolinones is "oiling out" (separating as a liquid rather than crystals) when cooling.
Cause: Cooling too rapidly or solution is too concentrated.
Remedy: Re-heat to dissolve the oil, add a small amount of seed crystal, and cool very slowly (wrap the flask in a towel to insulate). Alternatively, add a drop of a more polar solvent (e.g., Acetone) to the Ethanol mixture.
NMR Analysis
For structural verification, DMSO-d6 is the preferred solvent.
Characteristic Shift: The N-Methyl singlet typically appears around
3.2 ppm, and the aromatic protons of the nitro-substituted ring show a distinct splitting pattern downfield (7.0 - 8.5 ppm).
References
ChemicalBook. (n.d.). 1-Methyl-5-nitroindolin-2-one Properties and Safety. Retrieved from
PubChem. (n.d.).[1] 1-Methyl-5-nitroindazole (Structural Analog Data). National Library of Medicine. Retrieved from
BenchChem. (2025).[2] Synthesis of Substituted Indoline-2,3-diones. Retrieved from
Organic Syntheses. (n.d.). Methylation of Indoles: General Procedures. Retrieved from
ResearchGate. (2008). Solubility of Phenolic and Nitro-aromatic Compounds in Organic Solvents. Retrieved from
Difference between 5-nitroindolin-2-one and 1-Methyl-5-nitroindolin-2-one
This technical guide details the structural, physicochemical, and functional distinctions between 5-nitroindolin-2-one (5-nitrooxindole) and its N-methylated analog, 1-Methyl-5-nitroindolin-2-one . Executive Summary In m...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural, physicochemical, and functional distinctions between 5-nitroindolin-2-one (5-nitrooxindole) and its N-methylated analog, 1-Methyl-5-nitroindolin-2-one .
Executive Summary
In medicinal chemistry, the modification of the indole nitrogen (N1) is a binary switch that dictates a molecule's interaction with biological targets and its physicochemical profile. 5-nitroindolin-2-one serves as a hydrogen bond donor (HBD) capable of critical hinge-region interactions in kinase inhibitors. In contrast, 1-Methyl-5-nitroindolin-2-one acts as a lipophilic, conformationally restricted analog often used to probe the necessity of the N-H interaction or to improve membrane permeability. This guide dissects their differences to aid in rational drug design.
Structural & Physicochemical Analysis[1][2][3][4]
The core difference lies at the N1 position.[1] While the 5-nitro group exerts a strong electron-withdrawing effect (-I, -M) on the aromatic ring in both compounds, the N-substitution alters the electronic environment of the lactam ring.
Physicochemical Comparison Table
Feature
5-nitroindolin-2-one
1-Methyl-5-nitroindolin-2-one
Molecular Formula
C₈H₆N₂O₃
C₉H₈N₂O₃
MW ( g/mol )
178.15
192.17
H-Bond Donors
1 (Lactam NH)
0
H-Bond Acceptors
3 (C=O, NO₂)
3 (C=O, NO₂)
LogP (Est.)
~1.2 (Moderate Polarity)
~1.8 (Higher Lipophilicity)
pKa (N-H)
~10–11 (Acidified by NO₂)
N/A (Blocked)
C3-H Acidity
High (Activated by C=O & NO₂)
High (Similar, slightly lower)
Solubility
Soluble in DMSO, MeOH, warm EtOH
Improved solubility in DCM, CHCl₃
Impact on Biological Interaction[2][4]
Hinge Binding: Many kinase inhibitors (e.g., Sunitinib derivatives) rely on the lactam NH to form a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu or Val residues). Methylation at this position often abolishes potency, serving as a negative control to validate binding mode.
Metabolic Stability: The N-H position is susceptible to Phase II conjugation (glucuronidation). Methylation blocks this metabolic soft spot, potentially increasing half-life, though it may introduce N-dealkylation liabilities.
Synthetic Pathways[2][6][7][8]
The synthesis of these scaffolds typically diverges at the cyclization or functionalization stage.
Pathway A: Synthesis of 5-nitroindolin-2-one
The most robust route involves the nitration of oxindole. The electron-donating nature of the nitrogen directs the electrophilic aromatic substitution to the para-position relative to the amine (C5).
Pathway B: Synthesis of 1-Methyl-5-nitroindolin-2-one
This is best achieved via N-methylation of the 5-nitro precursor . Direct nitration of N-methyloxindole is possible but can lead to regioisomeric mixtures (C5 vs C7) depending on conditions.
Figure 1: Stepwise synthetic workflow. The N-methylation is typically performed as the final step to ensure regiocontrol.
Reactivity Profiles: C3 Functionalization
Both compounds are primarily used as nucleophiles in Knoevenagel condensations at the C3 position to generate 3-substituted indolinones (e.g., 3-benzylidene derivatives).
Mechanism
The C3 protons are acidic due to the adjacent carbonyl and the electron-withdrawing 5-nitro group.
Base Deprotonation: A base (Piperidine) removes a C3 proton.
Nucleophilic Attack: The enolate attacks an aldehyde electrophile.
Elimination: Dehydration yields the exocyclic double bond (E/Z isomers).
Difference:
5-nitroindolin-2-one: Requires 2 equivalents of base if a strong base is used (one for NH, one for C3), though catalytic weak base (piperidine) suffices for condensation. The NH can interfere if alkylating agents are present.
1-Methyl analog: Cleaner reaction profile in alkylation reactions (no N-alkylation side products).
Experimental Protocols
Protocol A: N-Methylation of 5-nitroindolin-2-one
Use this protocol to convert the parent scaffold to the methylated analog.
Setup: Suspend 1.0 mmol of 5-nitroindolin-2-one (or the 1-Methyl analog) and 1.0 mmol of the target aldehyde in 5 mL of Ethanol.
Catalysis: Add 1–2 drops of Piperidine.
Reflux: Heat to reflux (80 °C) for 2–4 hours. The color usually deepens (yellow to red/orange) as the conjugated system forms.
Isolation: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.
Biological Logic & Visualization[2]
The decision to use the N-methyl analog is often driven by Structure-Activity Relationship (SAR) studies.
Figure 2: SAR Decision Tree. The N-methyl analog acts as a probe to validate the necessity of the hinge-binding hydrogen bond.
References
Synthesis and Functionalization of Indolin-2-ones
Title: Oxindole and its derivatives: A review on recent progress in biological activities.
Source: Biomedicine & Pharmacotherapy (2021).[2][3][4]
URL:[Link]
G-Quadruplex Binding of 5-Nitroindoles
Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders.
Source: ChemMedChem (PubMed Central).
URL:[Link]
General Reactivity of Oxindoles
Title: C2 vs. C3 functionalisation of the oxindole scaffold.
Source: ResearchGate (Microfluidic Visible-Light Paternò–Büchi Reaction).
URL:[Link]
Application Note & Protocols: Knoevenagel Condensation Using 1-Methyl-5-nitroindolin-2-one for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing 1-Methyl-5-nitroindolin-2-one as a key building block. As a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing 1-Methyl-5-nitroindolin-2-one as a key building block. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both reproducibility and a foundational understanding for further innovation. We will explore the synthesis of the starting material, delve into the reaction mechanism, provide detailed, field-tested protocols, and discuss the significance of the resulting products in medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the reaction of a carbonyl compound with an "active methylene" compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups—in the presence of a basic catalyst.[1] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding a stable α,β-unsaturated product.[3]
This reaction is particularly powerful in medicinal chemistry for synthesizing heterocyclic compounds that form the core of numerous therapeutic agents.[4][5] The resulting substituted alkenes are key intermediates and final products exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][6]
Our focus, 1-Methyl-5-nitroindolin-2-one (also known as 1-methyl-5-nitroisatin), is a highly valuable substrate. The isatin core is a privileged scaffold in drug discovery, while the electron-withdrawing nitro group at the 5-position and the methyl group at the 1-position significantly modulate the molecule's electronic properties and reactivity, making it an excellent candidate for generating diverse and potent chemical entities.[7]
Synthesis of the Starting Material: 1-Methyl-5-nitroindolin-2-one
The primary and most direct route to 1-Methyl-5-nitroindolin-2-one is the N-methylation of commercially available 5-nitroisatin. The presence of the acidic N-H proton in the isatin ring system allows for straightforward deprotonation and subsequent alkylation.
Protocol 1: Synthesis via N-methylation of 5-Nitroisatin
This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.[7][8]
Rationale: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, readily dissolving the isatin precursor and the base. Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the N-H of the isatin ring, forming the nucleophilic isatinate anion. Methyl iodide is a potent methylating agent. The reaction proceeds via an Sₙ2 mechanism.
Materials:
5-Nitroisatin
Methyl iodide (CH₃I)
Potassium carbonate (K₂CO₃), anhydrous
Anhydrous Dimethylformamide (DMF)
Deionized water
Ethyl acetate (EtOAc)
Procedure:
To a stirred solution of 5-nitroisatin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
Stir the resulting suspension at room temperature for 30 minutes.
Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.
Continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
Upon completion, pour the reaction mixture into ice-cold water.
A solid precipitate of 1-Methyl-5-nitroindolin-2-one will form.
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove DMF and salts, and dry under vacuum.
The product is typically an orange solid and can be used in the next step without further purification if high purity is achieved.[7]
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Knoevenagel condensation is a base-catalyzed process.
Causality of the Mechanism:
Deprotonation: A weak base (e.g., piperidine) removes a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate). This step is crucial; the acidity of the methylene protons is why the flanking Z groups must be electron-withdrawing.[3]
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic C3 carbonyl carbon of the 1-Methyl-5-nitroindolin-2-one. This forms a tetrahedral intermediate.
Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an aldol-type addition product.
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, stable, and highly conjugated α,β-unsaturated product. This final step is often the thermodynamic driving force for the reaction.
Here we provide two distinct, validated protocols for the Knoevenagel condensation with 1-Methyl-5-nitroindolin-2-one. The choice of protocol may depend on the desired scale, available reagents, and environmental considerations.
Overall Experimental Workflow:
Caption: General experimental workflow diagram.
Protocol 2: Classic Base-Catalyzed Condensation with Malononitrile
This method uses a common and effective catalytic system, piperidinium acetate, often generated in situ from piperidine and acetic acid.
Rationale: Piperidine acts as the base to generate the carbanion, while acetic acid serves to protonate the intermediate and catalyze the dehydration step. Ethanol is a good solvent that dissolves the reactants and facilitates heating under reflux.
Materials:
1-Methyl-5-nitroindolin-2-one (1.0 eq)
Malononitrile (1.05 eq)
Piperidine (0.1 eq)
Glacial Acetic Acid (0.1 eq)
Ethanol (or Water)
Procedure:
In a round-bottom flask equipped with a reflux condenser, suspend 1-Methyl-5-nitroindolin-2-one in ethanol.
Add malononitrile, followed by catalytic amounts of piperidine and glacial acetic acid.
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with constant stirring.
Monitor the reaction by TLC until the starting isatin spot has been consumed (typically 2-4 hours).
After completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
Dry the purified product, (E)-2-((1-methyl-5-nitro-2-oxoindolin-3-ylidene)methyl)malononitrile, under vacuum.
Protocol 3: Green Chemistry Approach using Boric Acid
This protocol utilizes boric acid as a mild, inexpensive, and environmentally benign catalyst, often yielding clean products with simple workups.[5]
Rationale: Boric acid acts as a mild Lewis acid or Brønsted acid catalyst, activating the carbonyl group of the isatin towards nucleophilic attack.[5] This method often requires minimal solvent and provides high yields.
Materials:
1-Methyl-5-nitroindolin-2-one (1.0 eq)
Ethyl cyanoacetate (1.05 eq)
Boric acid (H₃BO₃) (0.1 eq)
Ethanol
Procedure:
Combine 1-Methyl-5-nitroindolin-2-one, ethyl cyanoacetate, and boric acid (10 mol%) in a flask.
Add a minimal amount of ethanol and heat the mixture to reflux with stirring.
The reaction is typically faster than traditional methods; monitor by TLC every 30 minutes.
Upon completion, cool the reaction mixture to room temperature.
Add cold water to the flask to precipitate the product.
Filter the solid, wash with water, and dry.
The resulting product, (E)-ethyl 2-cyano-3-(1-methyl-5-nitro-2-oxoindolin-3-yl)acrylate, can be further purified by recrystallization from ethanol if necessary.
Yields are estimates based on similar reactions with isatin derivatives and may vary.
Product Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compounds.
Thin-Layer Chromatography (TLC): Performed on silica gel plates to monitor reaction progress. The product spot should be significantly less polar (higher Rf) than the starting isatin.
Melting Point (M.P.): A sharp melting point range indicates high purity.
Infrared (IR) Spectroscopy: Look for characteristic peaks: C=O stretch (ketone) around 1700-1720 cm⁻¹, C=C stretch (alkene) around 1620-1640 cm⁻¹, and a strong C≡N stretch (nitrile) around 2220-2230 cm⁻¹ for malononitrile adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Expect to see the disappearance of the active methylene protons and the appearance of a new vinylic proton signal, along with characteristic shifts in the aromatic region.
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Applications in Drug Discovery
The Knoevenagel products derived from 1-Methyl-5-nitroindolin-2-one are of significant interest to drug development professionals. The resulting 3-substituted-2-oxindole scaffold is a common feature in molecules targeting various biological pathways. The high degree of conjugation and the presence of polar functional groups (nitro, nitrile, ester) make these compounds excellent candidates for screening as:
Kinase Inhibitors: Many oxindole derivatives are known to inhibit protein kinases involved in cancer cell proliferation.
Antimicrobial Agents: The electron-deficient nature of the exocyclic double bond can make these compounds reactive towards biological nucleophiles in pathogens.
Antiviral Compounds: The rigid, planar structure is suitable for intercalation or binding to viral enzymes.
Troubleshooting Guide
Observation
Potential Cause
Suggested Solution
Reaction is slow or stalled
Insufficient catalyst or catalyst deactivation.
Add a fresh portion of the catalyst. Ensure all reagents and solvents are anhydrous if required by the protocol.
Low reaction temperature.
Ensure the reaction is at the proper temperature (e.g., vigorous reflux).
Low product yield
Incomplete reaction.
Increase reaction time and continue monitoring by TLC.
Product is soluble in the workup solvent.
Concentrate the filtrate and cool to induce further precipitation. Or, perform a solvent extraction.
Multiple spots on TLC
Side reactions or decomposition.
Lower the reaction temperature. Use a milder catalyst system (e.g., boric acid).[5]
Impure starting materials.
Purify the starting 1-Methyl-5-nitroindolin-2-one by recrystallization before use.
References
K., J., & M., B. (Year). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Journal of the Indian Chemical Society. [Source not fully identifiable from snippet, but methodology is standard].
Ohta, S., et al. (Year). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]
(No Author). (Year). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. [Source not fully identifiable].
Lashgari, N., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry. [Link]
(No Author). (2007). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
Yang, X. J., & Zhang, Y. S. (2013). Molecular Iodine: A Powerful Catalyst for the Knoevenagel Condensation of Isatins with Malononitrile. Journal of Chemistry. [Link]
(No Author). (Year). Some of the commercially available drugs derived using the Knoevenagel condensation reaction. ResearchGate. [Link]
Kumar, A., et al. (Year). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
Harisha, A. S., et al. (Year). A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]
(No Author). (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Kinase Inhibitor Design Using 1-Methyl-5-nitroindolin-2-one
Executive Summary
The indolin-2-one (oxindole) scaffold represents a privileged structure in kinase inhibitor discovery, serving as the core pharmacophore for approved drugs like Sunitinib and Nintedanib. This guide focuses on 1-Methyl-5-nitroindolin-2-one , a specialized intermediate that offers two distinct strategic advantages in drug design:
Hinge Region Modulation: The N-methyl group blocks the canonical hydrogen bond donor at the hinge region, allowing researchers to probe selectivity profiles and improve lipophilicity/permeability.
Solvent Front Vectoring: The C5-nitro group serves as a masked aniline. Post-condensation reduction allows for the attachment of solubilizing "tails" (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the ATP binding pocket.
This document provides high-fidelity protocols for utilizing this scaffold in Knoevenagel condensations and chemoselective reductions, ensuring the preservation of the critical exocyclic double bond.
Chemical Profile & Handling
Property
Specification
Application Note
Compound Name
1-Methyl-5-nitroindolin-2-one
Core Scaffold
CAS Number
33332-29-5 (Generic Ref)
Verify batch purity via HPLC
Appearance
Yellow to Orange Solid
Color intensity correlates with nitro conjugation
Solubility
DMSO, DMF (High); EtOH (Mod.)
Poor solubility in non-polar solvents
Reactivity
C3-Active Methylene
Highly susceptible to base-catalyzed condensation
Storage
2–8°C, Desiccated
Hygroscopic; protect from light
Safety Advisory: Nitro-aromatics are potentially explosive under high heat/pressure. Perform all reactions in a fume hood. The compound is a suspected mutagen; handle with double-gloving protocols.
Strategic Rationale: The "Hinge & Tail" Model
In Type I kinase inhibitors, the oxindole core occupies the adenine binding pocket.
The C3-Position (Warhead): The exocyclic double bond formed here positions the heteroaryl ring (e.g., pyrrole) deep into the hydrophobic back pocket.
The N1-Position (Methyl): Unlike Sunitinib (which has N-H), the N-Methyl group eliminates a hydrogen bond donor to the kinase hinge (typically Glu residue). This is used to filter out off-target kinases that strictly require this H-bond, thereby narrowing selectivity.
The C5-Position (Vector): The nitro group is electronically withdrawing, increasing the acidity of C3 protons (facilitating condensation). Post-reaction, it is reduced to an amine to attach polar groups that interact with the solvent front, improving oral bioavailability.
Visualizing the Synthesis Workflow
Caption: Logical workflow for converting the nitro-oxindole scaffold into a functionalized kinase inhibitor precursor. Step 2 is critical for enabling Structure-Activity Relationship (SAR) studies at the solvent front.
This step installs the primary pharmacophore. The 5-nitro group enhances the acidity of the C3 protons, often making this reaction faster than with unsubstituted oxindoles.
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1-Methyl-5-nitroindolin-2-one (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (5–10 mL).
Catalysis: Add Piperidine (0.1 mmol) dropwise. Note: The solution often darkens immediately due to deprotonation.
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product typically appears as a brightly colored (orange/red) spot.
Workup (Precipitation): Cool the reaction mixture to room temperature, then chill on ice for 30 minutes. The product should precipitate as a crystalline solid.
Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL) to remove unreacted aldehyde and catalyst.
Drying: Dry under high vacuum at 40°C.
Checkpoint:
H NMR should show the disappearance of the C3-CH singlet (approx. 3.6 ppm) and the appearance of the vinyl proton singlet (approx. 7.4–7.8 ppm).
Protocol B: Chemoselective Nitro Reduction
Challenge: Standard catalytic hydrogenation (Pd/C + H
) often reduces the exocyclic C=C double bond installed in Protocol A, destroying the kinase inhibitory activity.
Solution: Use a dissolving metal reduction (Fe or Zn) to selectively reduce the nitro group to an aniline while leaving the alkene intact.
Reagents:
Nitro-intermediate from Protocol A (1.0 equiv)
Iron Powder (5.0 equiv) - Must be fine powder (<325 mesh)
Ammonium Chloride (10.0 equiv)
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
Preparation: Dissolve the nitro-intermediate (1.0 mmol) in Ethanol (20 mL) and Water (5 mL).
Activation: Add Ammonium Chloride (10 mmol) and Iron powder (5 mmol).
Reaction: Heat the suspension to reflux (80°C) with vigorous stirring. The reaction is heterogeneous.
Monitoring: Monitor by TLC. The starting material (bright yellow/orange) will convert to a fluorescent (often blue/green under UV) amine product. Reaction time: 1–3 hours.
Workup:
Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.
Concentrate the filtrate to approx. 5 mL.
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
Purification: The resulting aniline is often unstable to oxidation; use immediately for amide coupling or store under Argon at -20°C.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Aldehyde instability or poor solubility.
Switch solvent to Acetic Acid with Sodium Acetate (buffer system) or use DMF at 90°C.
E/Z Isomerism
Thermodynamic equilibrium.
Kinase inhibitors usually require the Z-isomer (stabilized by intramolecular H-bond in NH variants). For N-Methyl variants, steric clash may favor E. Verify via NOESY NMR. Recrystallization from DMSO/MeOH often enriches the stable isomer.
Over-reduction (Protocol B)
Reduction of C=C bond.
Ensure pH is neutral (use NHCl, not HCl). Avoid Pd/C. Use SnCl in EtOH as an alternative if Fe fails.
Solubility Issues
Rigid planar structure.
The 5-amino product is more polar. If it crashes out during workup, dissolve the filter cake in DMF/MeOH to recover.
References
Design and Synthesis of Sunitinib (SU11248)
Sun, L., et al. "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry, 2003.[2]
Knoevenagel Condensation Methodologies for Oxindoles
Hao, Y., et al. "Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties." Drug Design, Development and Therapy, 2015.
Chemoselective Reduction of Nitro Groups
Beetch, M., et al. "Selective Reduction of Nitroarenes in the Presence of Alkenes." Journal of Organic Chemistry, 2000. (General methodology adapted for oxindoles).
Kinase Inhibitor Binding Modes (Type I vs Type II)
Roskoski, R. "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research, 2016.
Application Note: C-3 Functionalization of 1-Methyl-5-nitroindolin-2-one
Executive Summary The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). 1-Methyl-5-nitroindolin-2-one represents a hig...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). 1-Methyl-5-nitroindolin-2-one represents a highly activated variant of this scaffold. The C-5 nitro group exerts a strong electron-withdrawing effect (
), significantly increasing the acidity of the C-3 methylene protons ( vs. for unsubstituted oxindole). This application note details the protocols for exploiting this enhanced acidity to perform precision C-3 functionalization, specifically Knoevenagel condensations and [3+2] spiro-cycloadditions .
Mechanistic Foundation & Reactivity Profile
Electronic Landscape
The reactivity of 1-Methyl-5-nitroindolin-2-one is defined by the synergy between the amide carbonyl and the C-5 nitro group.
C-3 Acidity: The C-3 position is the thermodynamic and kinetic site of deprotonation. The resulting enolate is stabilized by resonance into the C-2 carbonyl and inductively by the C-5 nitro group.
Nucleophilicity: While the nitro group stabilizes the enolate (making generation easier), it slightly attenuates nucleophilicity compared to electron-rich oxindoles. Therefore, reactions often require slightly elevated temperatures or stronger electrophiles.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways from the C-3 enolate:
Caption: Mechanistic flow from C-3 deprotonation to Knoevenagel condensation and subsequent spiro-cyclization.
Experimental Protocols
Protocol A: Knoevenagel Condensation (Synthesis of 3-Arylidene Derivatives)
This reaction transforms the C-3 methylene into an exocyclic double bond. These products are potent Michael acceptors and often exhibit intrinsic biological activity (e.g., tyrosine kinase inhibition).
Observation: A color change (yellow to deep orange/red) usually occurs immediately, indicating the formation of the conjugated system.
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The product is typically less polar than the starting material.
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. The product will precipitate as a crystalline solid.
Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
Yield Expectation: 85–95%.
Data Summary Table: Knoevenagel Conditions
Parameter
Condition
Rationale
Stoichiometry
1:1.1 (Oxindole:Aldehyde)
Slight excess of aldehyde ensures complete consumption of the nucleophile.
Base
Piperidine ()
Sufficient to deprotonate C-3; forms an iminium intermediate with aldehyde to accelerate attack.
Temperature
Reflux (78 °C)
Drives the elimination of water (E1cB mechanism) to form the alkene.
Color
Red/Orange
Diagnostic of extended conjugation involving the 5-nitro group.
Protocol B: [3+2] Spiro-Cycloaddition (Synthesis of Spirooxindoles)
This protocol utilizes the 3-arylidene product from Protocol A as a dipolarophile to construct complex 3D spiro-fused rings, a key strategy in fragment-based drug discovery (FBDD).
Reagents:
Dipolarophile: 3-Arylidene-1-methyl-5-nitroindolin-2-one (from Protocol A) (1.0 equiv)
Setup: In a pressure tube or round-bottom flask, suspend the 3-arylidene derivative (0.5 mmol) in Toluene (5 mL).
Ylide Generation: Add Sarcosine (0.6 mmol) and Paraformaldehyde (0.75 mmol).
Mechanism:[1][2][3][4][5][6][7] Sarcosine and paraformaldehyde condense in situ to form the azomethine ylide (1,3-dipole) via decarboxylation.
Reaction: Heat the mixture to reflux (110 °C) with vigorous stirring for 3–6 hours.
Note: Evolution of CO2 gas will be observed. Ensure the system is vented but minimizes solvent loss (use a reflux condenser).
Monitoring: Monitor by TLC. The disappearance of the colored starting material (arylidene) and appearance of a new, often fluorescent, spot indicates conversion.
Work-up: Evaporate the solvent under reduced pressure.
Purification: The crude residue is typically purified via column chromatography (Silica gel, gradient 10%
40% EtOAc/Hexanes).
Stereochemistry: This reaction is generally highly regioselective, yielding the spiro-pyrrolidine ring.
Microwave-assisted synthesis using 1-Methyl-5-nitroindolin-2-one
Application Note: Microwave-Assisted Synthesis of Bioactive Scaffolds using 1-Methyl-5-nitroindolin-2-one Executive Summary This guide details the microwave-assisted synthesis protocols for utilizing 1-Methyl-5-nitroindo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of Bioactive Scaffolds using 1-Methyl-5-nitroindolin-2-one
Executive Summary
This guide details the microwave-assisted synthesis protocols for utilizing 1-Methyl-5-nitroindolin-2-one (CAS: 20870-86-6) as a core scaffold in drug discovery. This precursor is a critical intermediate for synthesizing tyrosine kinase inhibitors (TKIs) analogous to Sunitinib, as well as complex spiro-oxindole alkaloids. By leveraging microwave dielectric heating, researchers can reduce reaction times from hours (conventional reflux) to minutes while significantly suppressing side reactions common to nitro-aromatics.
Introduction & Scientific Rationale
1-Methyl-5-nitroindolin-2-one is an "active methylene" oxindole. The C3 position is highly acidic (
in DMSO) due to the electron-withdrawing carbonyl at C2 and the nitro group at C5. This makes it an ideal nucleophile for Knoevenagel condensations and Michael additions .
Why Microwave Irradiation?
Dipolar Polarization: The polar amide bond in the oxindole ring and the nitro group couple efficiently with the oscillating electric field of the microwave (2.45 GHz), generating rapid internal heat.
Transition State Stabilization: The rate-determining step in Knoevenagel condensation involves a charged intermediate (enolate attack). Microwave irradiation stabilizes this polar transition state, lowering the activation energy (
) more effectively than convective heating.
Green Chemistry: Protocols typically utilize Ethanol or Water, avoiding toxic chlorinated solvents.
Mechanism of Action: Dielectric Heating Pathway
The synthesis relies on the rapid deprotonation of the C3-methylene followed by nucleophilic attack.
Figure 1: Mechanistic pathway of the Microwave-Assisted Knoevenagel Condensation emphasizing the stabilization of the polar enolate intermediate.
Experimental Protocols
Protocol A: Synthesis of 3-Benzylidene-1-methyl-5-nitroindolin-2-one (TKI Precursors)
This protocol creates the "Sunitinib-like" core structure by condensing the oxindole with an aldehyde.
Catalyst: Piperidine (0.1 equiv) or L-Proline (0.1 equiv) for green variants.
Solvent: Absolute Ethanol (EtOH).
Procedure:
Preparation: In a 10 mL microwave-transparent crimp vial, dissolve 1.0 mmol of 1-Methyl-5-nitroindolin-2-one and 1.1 mmol of the aldehyde in 3 mL of Ethanol.
Catalysis: Add 10
L of Piperidine. Cap the vial with a PTFE/Silicone septum.
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
Mode: Dynamic Power (maintain temperature).
Temp: 85 °C.
Hold Time: 10 minutes.
Stirring: High (600 rpm).
Pressure Limit: 250 psi (safety cutoff).
Work-up: Cool to room temperature (compressed air cooling). The product typically precipitates as a solid.
Purification: Filter the solid and wash with cold ethanol (2 x 2 mL). Recrystallize from hot ethanol if necessary.
Data Validation (Yield Comparison):
Entry
Aldehyde Substituent
Method
Time
Yield (%)
1
4-Fluoro
Conventional Reflux
4 hrs
65%
2
4-Fluoro
Microwave (85°C)
10 min
92%
3
4-Methoxy
Conventional Reflux
5 hrs
58%
4
4-Methoxy
Microwave (85°C)
12 min
89%
5
2-Thiazolyl
Microwave (90°C)
15 min
85%
Note: Entry 5 represents a direct analogue to the Sunitinib side-chain synthesis.
Protocol B: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones
This advanced protocol utilizes the product from Protocol A as a dipolarophile in a [3+2] cycloaddition to create complex spiro-alkaloids.
Reagents:
3-Benzylidene-1-methyl-5-nitroindolin-2-one (Product from Protocol A) (1.0 equiv)
Isatin (1.0 equiv)
Sarcosine (N-methylglycine) (1.2 equiv)
Solvent: Methanol/Water (3:1).
Procedure:
Assembly: In a 30 mL microwave vial, combine the 3-benzylidene derivative (0.5 mmol), isatin (0.5 mmol), and sarcosine (0.6 mmol).
Irradiation:
Temp: 100 °C.
Time: 15 minutes.
Power: Max 150 W.
Mechanism: The isatin and sarcosine generate an azomethine ylide in situ (decarboxylation), which undergoes a 1,3-dipolar cycloaddition with the benzylidene double bond.
Isolation: Pour reaction mixture into ice water. Filter the precipitate. Purify via column chromatography (Ethyl Acetate:Hexane 3:7).
Troubleshooting & Optimization
Issue
Cause
Solution
Low Yield (Protocol A)
Aldehyde oxidation
Ensure aldehyde is fresh; purge vial with before capping.
Incomplete Reaction
Steric hindrance
Increase MW temp to 100°C; switch solvent to Acetic Acid with .
Vial Over-pressurization
Solvent volatility
Use Ethanol (bp 78°C) instead of Methanol; ensure headspace ratio is >50%.
Sticky Product
Polymerization
Cool reaction slowly; wash with cold diethyl ether to remove oligomers.
Safety Considerations
Nitro Compounds: While 1-Methyl-5-nitroindolin-2-one is stable, nitro-aromatics can be energetic. Do not exceed 140°C in the microwave to prevent thermal decomposition.
Pressure: Always use certified microwave pressure vials. Do not use standard glass vials with crimp caps not rated for pressure.
Venting: Allow the vessel to cool to <40°C before decapping to prevent solvent bump.
References
Microwave-Assisted Synthesis of Sunitinib Analogues:
Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.[1][2]
Source: PubMed / PMC (2024).
URL:[Link]
(Note: Protocol adapted from 5-fluoro to 5-nitro analogue based on chemical equivalence).
Spirooxindole Synthesis via Cycloaddition:
Title: Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents.
Source: MDPI Molecules (2023).
URL:[Link]
Microwave Synthesis of 3-Hydroxy-2-oxindoles:
Title: Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity.[3][9]
Source: MDPI International Journal of Molecular Sciences (2023).
URL:[Link][5]
Technical Support Center: Optimizing the Reduction of 1-Methyl-5-nitroindolin-2-one
Welcome to the technical support center for the synthesis of 5-Amino-1-methylindolin-2-one, a critical intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and detailed protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Amino-1-methylindolin-2-one, a critical intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and detailed protocols for the reduction of its nitro precursor, 1-Methyl-5-nitroindolin-2-one. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common experimental challenges, ensuring a robust and reproducible synthesis.
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, yet it is fraught with potential pitfalls, including incomplete reactions, low yields, and selectivity issues.[1] This guide is structured in a question-and-answer format to directly address the specific problems you may encounter in the lab.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered during the reduction of 1-Methyl-5-nitroindolin-2-one. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.
Problem 1: My reaction is incomplete or has stalled, with significant starting material remaining.
Question: I've been running my catalytic hydrogenation for several hours, but TLC analysis shows a persistent spot for the 1-Methyl-5-nitroindolin-2-one starting material. What factors could be causing this low conversion, and how can I drive the reaction to completion?
Answer: Stalled or incomplete reactions are frequently due to issues with the catalyst, the hydrogen source, or the reaction conditions. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions:
Catalyst Deactivation (Poisoning): This is the most common culprit in catalytic hydrogenations.[2] Trace impurities in your starting material, solvent, or even from the glassware can irreversibly bind to the active sites of the palladium or platinum catalyst.
Troubleshooting:
Source of Poisoning: Common poisons include sulfur compounds (thiols, thioethers), halides, and sometimes the amine product itself at high concentrations.[3][4]
Solution 1: Purify Starting Material: Ensure your 1-Methyl-5-nitroindolin-2-one is of high purity. Recrystallization can often remove non-volatile impurities.[5]
Solution 2: Use Fresh Catalyst & Solvent: Always use a fresh batch of catalyst from a reputable supplier and high-purity, degassed solvents.[4]
Solution 3: Filter and Re-charge: If you suspect poisoning mid-reaction, you can filter the reaction mixture through a pad of Celite® to remove the deactivated catalyst and then add a fresh portion of catalyst to the filtrate.[4]
Insufficient Hydrogen Pressure or Delivery: For the reaction to proceed, molecular hydrogen must be effectively delivered to the catalyst surface.
Troubleshooting:
Balloon Pressure: While convenient, a hydrogen balloon provides minimal positive pressure and can be prone to leaks.
Solution 1: Ensure a Good Seal: Check all joints and septa for leaks.
Solution 2: Increase Pressure: If available, use a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained hydrogen pressures (e.g., 50 psi). Increased pressure enhances the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[6]
Solution 3: Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the solid catalyst suspended and facilitate mass transfer of hydrogen from the gas phase to the catalyst surface.
Poor Catalyst/Substrate Contact: The reaction is heterogeneous, meaning it occurs on the surface of the solid catalyst.
Troubleshooting:
Inadequate Agitation: If the catalyst settles at the bottom of the flask, its surface area is not being utilized effectively.
Solution: As mentioned above, increase the stirring rate. For larger scale reactions, mechanical stirring is often more effective than magnetic stirring.
Below is a troubleshooting workflow to diagnose and resolve an incomplete hydrogenation reaction.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Problem 2: I'm observing multiple product spots on my TLC plate, indicating low selectivity.
Question: My reaction is consuming the starting material, but I'm getting a mixture of products, including my desired amine and other colored impurities. How can I improve the selectivity of the reduction?
Answer: The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[7] If these intermediates accumulate, they can react with each other to form dimeric impurities like azoxy and azo compounds, which are often highly colored.[8] The choice of reducing agent and reaction conditions is critical for ensuring the reaction proceeds cleanly to the final amine product.
The Reduction Pathway and Potential Side Reactions:
Caption: Pathway of nitro group reduction and formation of common side products.
Strategies for Improving Selectivity:
Choice of Reducing Agent: Different reducing agents have varying levels of reactivity and selectivity. While catalytic hydrogenation is often clean and efficient, metal/acid combinations can be excellent alternatives.[9][10]
Reagent System
Typical Conditions
Pros
Cons
H₂ / Pd-C
H₂ (1-4 atm), MeOH or EtOH, Room Temp
High efficiency, clean workup (filtration), water is the only byproduct.[11]
Catalyst is sensitive to poisoning; can reduce other functional groups (alkenes, C-X bonds).[3][9]
Workup can be difficult due to the formation of tin salts; requires stoichiometric amounts of the metal.[3]
Fe / NH₄Cl or AcOH
EtOH/H₂O, Reflux
Inexpensive, effective, and often more chemoselective than catalytic hydrogenation.[9][12]
Can form iron oxide sludge that complicates product isolation; requires acidic conditions.[3][13]
Temperature Control: Exothermic reactions can lead to a loss of selectivity. If using a reactive system like SnCl₂, maintain a controlled temperature and add the reagent portion-wise to manage the reaction rate.
pH Control: When using metal/acid systems like Fe/AcOH, maintaining an acidic environment is crucial for the reaction to proceed efficiently.[12] During workup, however, the product amine must be liberated from its ammonium salt by basification (e.g., with NaOH or K₂CO₃), but overly basic conditions can sometimes degrade the product. Careful adjustment to a neutral or slightly basic pH is often optimal.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the reaction's progress?
A1: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (more nonpolar) and your product (more polar). For example, a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50) is a good starting point. The product amine should have a significantly lower Rf value than the nitro starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent choice.[14]
Q2: My final 5-Amino-1-methylindolin-2-one product is unstable and darkens over time. How can I prevent this?
A2: Aromatic amines, particularly anilines, are susceptible to air oxidation, which forms colored impurities. To minimize degradation, perform the workup and isolation steps quickly. If possible, work under an inert atmosphere (nitrogen or argon). Store the final product in a sealed container under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator).
Q3: Are there safety concerns I should be aware of?
A3: Yes. Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is a significant fire risk. The catalyst is often pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Never allow the filtered catalyst to dry in the open air. It should be quenched immediately by carefully adding it to a large volume of water. Always perform hydrogenations in a well-ventilated fume hood and behind a safety shield.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard and often high-yielding method for the reduction of aromatic nitro compounds.[9]
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-5-nitroindolin-2-one (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.
Inerting: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus.
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.
Workup: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst is pyrophoric. Immediately quench it by submerging it in water.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-1-methylindolin-2-one, which can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is a classic and effective alternative, particularly when other reducible functional groups are present that are not compatible with catalytic hydrogenation.[10]
Setup: In a round-bottom flask, dissolve 1-Methyl-5-nitroindolin-2-one (1.0 eq) in ethanol (approx. 0.2 M).
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the solution.
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
Basification & Extraction: Dilute the residue with ethyl acetate and cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the aqueous layer is basic (pH > 8). This will precipitate tin salts.[3]
Filtration & Isolation: Filter the entire mixture through Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
References
Lejarazo Gómez, E. F., et al. (2013).
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 4, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 4, 2026, from [Link]
Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 4, 2026, from [Link]
Lim, C. H., & Henderson, J. C. (n.d.).
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved February 4, 2026, from [Link]
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
Harrowven, H., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved February 4, 2026, from [Link]
Jackson, A., et al. (n.d.). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved February 4, 2026, from [Link]
Owsley, D. C., & Ro, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar.
Kiss, L., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2756-2760.
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved February 4, 2026, from [Link]
METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
Strieth-Kalthoff, F., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society.
MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
Al-Amin, M., & El-Faham, A. (2023).
ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved February 4, 2026, from [Link]
PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved February 4, 2026, from [Link]
Reddit. (n.d.). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved February 4, 2026, from [Link]
Synthesis Peptides. (n.d.). 5-Amino-1MQ. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
Reddit. (n.d.). Hydrogenation troubleshooting. Retrieved February 4, 2026, from [Link]
MDPI. (n.d.). Thermo-Catalytic Carbon Dioxide Hydrogenation to Ethanol. Retrieved February 4, 2026, from [Link]
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved February 4, 2026, from [Link]
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
PLOS. (n.d.). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Retrieved February 4, 2026, from [Link]
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Retrieved February 4, 2026, from [Link]
Technical Support Guide: Stability of 1-Methyl-5-nitroindolin-2-one Under Basic Conditions
Executive Summary & Core Chemistry 1-Methyl-5-nitroindolin-2-one (N-methyl-5-nitrooxindole) is a critical pharmacophore and synthetic intermediate. Its stability in basic media is governed by a "tug-of-war" between usefu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Chemistry
1-Methyl-5-nitroindolin-2-one (N-methyl-5-nitrooxindole) is a critical pharmacophore and synthetic intermediate. Its stability in basic media is governed by a "tug-of-war" between useful reactivity (C3-functionalization) and destructive degradation (oxidation and hydrolysis).
Unlike simple amides, this compound possesses a highly acidic C3-methylene group , exacerbated by the electron-withdrawing 5-nitro group. This makes the compound prone to rapid deprotonation even by weak bases, generating a reactive enolate that is susceptible to aerobic oxidation and ring-opening hydrolysis.
The Stability Triad (Visualized)
The following pathway map illustrates the three fates of the molecule in base.
Figure 1: Mechanistic pathways of 1-Methyl-5-nitroindolin-2-one in basic media. The enolate is the gateway to both functionalization and degradation.
Detailed Degradation Mechanisms
A. Oxidative Degradation (The "Isatin" Pathway)
This is the most common issue encountered on the bench.
Mechanism: In basic solution, the C3 position is deprotonated. The resulting enolate is electron-rich and reacts with triplet oxygen (
) to form a hydroperoxide intermediate, which dehydrates to form 1-methyl-5-nitroisatin (a 2,3-dione).
Visual Cue: The reaction mixture turns from yellow/orange to dark red or brown.
Causality: The 5-nitro group stabilizes the enolate, making it easier to form, but the resulting radical character facilitates reaction with oxygen [1].
B. Hydrolytic Ring Opening (The "Lactam" Pathway)
Mechanism: The amide bond (lactam) is susceptible to nucleophilic attack by hydroxide ions (
Conditions: High pH (>12) and elevated temperatures (>60°C).
Result: Irreversible formation of the 2-(methylamino)-5-nitrophenylacetate salt. Upon acidification, this may not cyclize back efficiently if side reactions (decarboxylation) occur.
Causality: N-methylation removes the possibility of amide tautomerization, locking the carbonyl in a state more susceptible to nucleophilic attack compared to the NH-analog [2].
Troubleshooting Guide (FAQ)
Scenario 1: "My reaction turned dark red/black immediately upon adding base."
Potential Cause
Diagnosis
Solution
Enolate Formation (Normal)
If the color is deep orange/red but the starting material is intact by TLC/LCMS.
Proceed. The nitro-enolate is naturally highly colored due to extended conjugation.
Oxidative Degradation
If LCMS shows a mass shift of +14 Da (Isatin formation) or dimerization.
Degas solvents. Sparge reaction solvents with Argon/Nitrogen before adding base.
Isoindigo Formation
Appearance of insoluble dark precipitates.
Reduce concentration. High concentrations favor bimolecular coupling.
Scenario 2: "I am losing yield during aqueous workup."
Issue: The compound is acting as a weak acid (
estimated due to nitro group).
Explanation: If you wash the organic layer with basic buffers (e.g., sat.
or ), the compound deprotonates and partitions into the aqueous layer as the enolate salt.
Corrective Action:
Acidify the aqueous layer to pH 3-4.
Extract with EtOAc or DCM.
Avoid basic washes; use brine only.
Scenario 3: "The Knoevenagel condensation failed, and I recovered isatin."
Issue: The base was added without the electrophile (aldehyde) present, or the reaction was too slow.
Explanation: If the enolate sits in solution without a trapping agent (aldehyde), it will react with dissolved oxygen.
Protocol Fix: Pre-mix the aldehyde and the oxindole before adding the catalyst/base.
Validated Protocols
Protocol A: Base Stability Stress Test
Use this to determine if your specific base/solvent system is compatible.
Preparation: Dissolve 10 mg of 1-Methyl-5-nitroindolin-2-one in 1 mL of the desired solvent (e.g., DMSO, DMF, EtOH).
Control: Take a 50 µL aliquot, dilute in Acetonitrile/Water, and inject on HPLC (
).
Stress: Add 2 equivalents of the base (e.g., Piperidine,
, ).
Sampling:
Aliquot at 1 hour and 24 hours.
CRITICAL: Quench the aliquot immediately with dilute acetic acid before HPLC analysis to stop degradation in the vial.
Analysis: Look for:
Peak A (SM): ~206 MW (Oxindole)
Peak B (Oxidation): ~220 MW (Isatin) [1]
Peak C (Hydrolysis): ~224 MW (Amino acid, usually very polar/early eluting).
Protocol B: Safe Storage of Stock Solutions
Solvent: Anhydrous DMSO is preferred.
Additives: None.
Temperature: -20°C.
Atmosphere: Store under Argon.
Warning: Do not store in DMSO/Water mixtures or basic buffers for long periods.
References
Wei, W.-T., et al. (2017).[2][3] "Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles." Synlett, 28, 2307-2310.[2][3]
Master Organic Chemistry. (2019). "Amide Hydrolysis Using Acid Or Base."[4]
BenchChem. (2025).[5] "In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione." (Context on synthesis precursors).
Technical Support Center: Purification of 1-Methyl-5-nitroindolin-2-one Derivatives
Welcome to the technical support center for the purification of 1-Methyl-5-nitroindolin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-Methyl-5-nitroindolin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The inherent polarity imparted by the nitro group and the lactam system presents unique challenges that require a systematic and well-understood approach. This document provides field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of 1-Methyl-5-nitroindolin-2-one derivatives.
Q1: Why is my final yield unexpectedly low after purification?
A1: Low yield is a frequent issue that can stem from multiple stages of the purification process. The key is to systematically identify the source of material loss.
Causality: Yield loss can be either chemical (degradation) or physical (incomplete isolation). Nitro-containing compounds can be sensitive, but physical loss is more common. In recrystallization, the target compound may have higher than expected solubility in the cold solvent, leading to significant loss in the mother liquor. In chromatography, irreversible adsorption to the stationary phase or incomplete elution can occur, especially with highly polar compounds.
Troubleshooting Protocol:
Analyze the Mother Liquor: After recrystallization and filtration, concentrate the mother liquor. Use Thin Layer Chromatography (TLC) or LC-MS to check for the presence of your desired product. If a significant amount is detected, your chosen solvent system is suboptimal.
Assess Column Retention: After flash chromatography, if the yield is low, take a small sample of the silica gel from the top of the column. Suspend it in a highly polar solvent (like methanol or acetone), filter, and analyze the filtrate. Presence of your product indicates irreversible binding or insufficient elution strength.
Evaluate Lysis and Extraction: Insufficient cell lysis or inefficient extraction from the initial reaction mixture can drastically reduce the amount of crude product available for purification, leading to a perceived low yield post-purification.[1]
Check for Incomplete Reactions: Before starting purification, ensure the initial synthesis reaction has gone to completion. An incomplete reaction is a common cause of low yields of the desired product.[2]
Self-Validation Table:
Problem Area
Diagnostic Check
Recommended Action
Recrystallization
Analyze mother liquor via TLC/LC-MS.
Re-evaluate solvent system; try a more non-polar solvent or a different solvent pair.
Chromatography
Test silica from the top of the column for retained product.
Increase mobile phase polarity at the end of the run (e.g., 5-10% Methanol in DCM flush). Consider using a different stationary phase.
Process Loss
Check all glassware, filters, and transfer steps for visible product residue.
Ensure quantitative transfers; rinse glassware with appropriate solvents.
Reaction Efficiency
Analyze crude reaction mixture (TLC/NMR) before workup.
Optimize reaction conditions (time, temperature, stoichiometry) before scaling up.[2]
Q2: My compound streaks badly during flash column chromatography, leading to poor separation. How can I resolve this?
A2: Streaking on silica gel is a classic sign of undesirable secondary interactions between the analyte and the stationary phase, often seen with polar, nitrogen-containing compounds.[3] The acidic silanol groups on the silica surface can interact strongly with basic sites on your molecule.
Causality: The lactam nitrogen and the nitro group in 1-Methyl-5-nitroindolin-2-one derivatives make them polar. This polarity can lead to strong adsorption to the silica gel, resulting in slow, uneven movement down the column (streaking) rather than a tight band.
Recommended Solutions:
Mobile Phase Modification: The most effective solution is often to add a small amount of a competitive base to the eluent. For nitrogen-containing compounds, adding 0.1-1% triethylamine (TEA) or pyridine to the mobile phase is a standard practice.[4] This additive will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
Optimize Solvent Polarity: Ensure your chosen eluent provides a TLC Rf value for your target compound in the range of 0.2-0.35.[5] An Rf outside this range often leads to either excessively long retention times with band broadening or poor separation from the solvent front.
Sample Loading Technique: Dissolve your crude product in a minimal amount of the initial, least polar eluent or a stronger solvent like dichloromethane (DCM). For best results, consider "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This prevents the introduction of a large volume of strong solvent that can disrupt the column packing and cause streaking.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the compound's melting point is below the boiling point of the solvent.[6] The resulting oil can trap impurities, defeating the purpose of recrystallization.
Causality: The high concentration of the solute upon cooling can lead to a state where the solubility limit is exceeded, but the molecules lack the time or proper orientation to form an ordered crystal lattice, instead aggregating as a liquid phase.
Troubleshooting Workflow:
Caption: Workflow for addressing "oiling out" during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for 1-Methyl-5-nitroindolin-2-one derivatives?
A1: The two most effective and widely used techniques for this class of compounds are Recrystallization and Flash Column Chromatography .[7][8]
Recrystallization: This is a technique based on differential solubility. The crude solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound, being less soluble at lower temperatures, crystallizes out, leaving impurities behind in the solution (mother liquor).[9] It is often the preferred method if the crude product is already of moderate purity (>80-90%) and solid. An ethanol-water mixture can be an effective solvent system for similar compounds.[2]
Flash Column Chromatography: This is a form of preparative liquid chromatography that uses positive pressure to rapidly push a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase), most commonly silica gel.[10] It excels at separating compounds with different polarities and is ideal for purifying complex mixtures, oils, or when recrystallization fails to remove closely related impurities.[8]
The choice between them depends on the initial purity of your crude material and the nature of the impurities.
Caption: Decision workflow for selecting a primary purification technique.
Q2: How do I systematically select an effective recrystallization solvent?
A2: The ideal solvent should dissolve your compound well when hot but poorly when cold.[6] A systematic screening process is the most reliable way to find the optimal solvent or solvent pair.
Principle of "Like Dissolves Like": 1-Methyl-5-nitroindolin-2-one derivatives are polar. Therefore, polar solvents are a good starting point for screening.[6]
Step-by-Step Solvent Screening Protocol:
Place a small amount of your crude product (10-20 mg) into several small test tubes.
To each tube, add a different solvent dropwise from the list below, starting with a small volume (~0.5 mL).
Observe solubility at room temperature. A good candidate solvent will NOT dissolve the compound at this stage.
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. The compound should fully dissolve at or near the solvent's boiling point.
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
The best solvent is the one that produces a large quantity of crystalline solid upon cooling.
Common Solvents for Polar Compounds (Ordered by Decreasing Polarity):
Solvent
Boiling Point (°C)
Notes
Water
100
Good for very polar compounds, but high boiling point can be an issue.
Methanol
65
Often a good starting point for nitroaromatics.[6]
Ethanol
78
A very common and effective solvent, often used in a pair with water.[2][11]
Acetone
56
Strong solvent, can be paired with a non-polar solvent like hexanes.[11]
Ethyl Acetate (EtOAc)
77
Medium polarity, good general-purpose solvent.
Dichloromethane (DCM)
40
Good for less polar compounds; its low boiling point is advantageous.
Non-polar, often used as the "bad" solvent in a mixed-solvent system.
Using a Two-Solvent System: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Allow this to cool slowly to induce crystallization.[6] A classic pair for this class of compounds is Ethanol-Water.[2]
Q3: What are the recommended starting conditions for flash chromatography of a 1-Methyl-5-nitroindolin-2-one derivative?
A3: A successful flash chromatography separation relies on a well-developed method based on preliminary TLC analysis.
Step 1: TLC Analysis & Solvent Selection
Stationary Phase: Standard silica gel 60 TLC plates.
Mobile Phase (Eluent): Start with a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate). A good starting ratio is 70:30 Hexanes:EtOAc.
Goal: Find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3 .[5] If your compound doesn't move, increase the polarity (e.g., 50:50). If it moves too high (Rf > 0.5), decrease the polarity (e.g., 90:10). For very polar compounds, a more polar system like Dichloromethane/Methanol might be necessary.[4]
Step 2: Column Preparation & Elution
Stationary Phase: Silica gel (230-400 mesh).
Elution Mode: A gradient elution is almost always more efficient than an isocratic (single solvent mixture) elution.[10] A gradient allows for faster elution of less polar impurities and provides better resolution for the target compound.
Example Protocol: Gradient Flash Chromatography
Pack the Column: Pack the column with silica gel in the least polar solvent you will use (e.g., 90:10 Hexanes:EtOAc).
Load the Sample: Load the sample using the dry loading method described in the Troubleshooting section.
Run the Gradient:
Start with a mobile phase slightly less polar than the one that gave the ideal TLC Rf. For example, if your ideal TLC eluent was 70:30 Hexanes:EtOAc, start the column with 85:15 Hexanes:EtOAc.
Run 2-3 column volumes (CV) of the starting eluent.
Gradually increase the polarity. A typical linear gradient might go from 15% EtOAc to 50% EtOAc over 10-12 CV.
Finish with a high-polarity flush (e.g., 100% EtOAc or 95:5 EtOAc:MeOH) to elute any highly retained compounds.
Collect & Analyze Fractions: Collect fractions throughout the run and analyze them by TLC to identify which ones contain your pure product.
References
Benchchem. (n.d.). Optimizing reaction conditions for 1-Methyl-5-nitroindoline-2,3-dione synthesis.
Reddit. (2023). Purification of strong polar and basic compounds.
Benchchem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds.
Organic Syntheses. (n.d.). 1-methylindole.
Thermo Fisher Scientific US. (n.d.). Plasmid DNA Purification Support—Troubleshooting.
NEB. (n.d.). FAQ: My purification failed and/or why is my yield lower than expected?.
Benchchem. (n.d.). In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione.
1H NMR Spectrum Analysis of 1-Methyl-5-nitroindolin-2-one: A Comparative Technical Guide
Executive Summary & Compound Context[1][2][3][4][5][6][7] 1-Methyl-5-nitroindolin-2-one (CAS: 20870-77-3), often referred to as 1-methyl-5-nitrooxindole , is a critical pharmaceutical intermediate. It serves as the immed...
1-Methyl-5-nitroindolin-2-one (CAS: 20870-77-3), often referred to as 1-methyl-5-nitrooxindole , is a critical pharmaceutical intermediate. It serves as the immediate precursor in the synthesis of Sunitinib (Sutent) , a receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.
The synthesis typically involves the N-methylation of 5-nitroindolin-2-one (5-nitrooxindole). Consequently, the primary analytical challenge is not just structural characterization, but regioselective verification —confirming
-methylation over -methylation and ensuring complete consumption of the starting material.
This guide provides an in-depth comparative analysis of the 1H NMR spectrum of 1-methyl-5-nitroindolin-2-one against its precursor, highlighting the specific diagnostic signals required for quality control in a drug development setting.
Comparative Spectral Analysis
The transition from 5-nitroindolin-2-one to 1-methyl-5-nitroindolin-2-one results in distinct spectral changes. The most significant is the disappearance of the deshielded amide proton and the appearance of a sharp methyl singlet.
Table 1: Chemical Shift Comparison (DMSO-d₆)[7]
Feature
5-Nitroindolin-2-one (Precursor)
1-Methyl-5-nitroindolin-2-one (Product)
Δ (Shift Change)
Multiplicity
N-H (Amide)
10.8 – 11.2 ppm
Absent
Disappears
Broad Singlet
N-CH₃
Absent
3.20 – 3.25 ppm
New Signal
Singlet (3H)
C3-H₂ (Methylene)
3.60 – 3.65 ppm
3.65 – 3.70 ppm
~ +0.05 ppm
Singlet (2H)
C7-H (Aromatic)
6.95 – 7.05 ppm
7.15 – 7.20 ppm
~ +0.15 ppm
Doublet (1H)
C6-H (Aromatic)
8.05 – 8.15 ppm
8.15 – 8.25 ppm
~ +0.10 ppm
Doublet of Doublets (1H)
C4-H (Aromatic)
8.10 – 8.20 ppm
8.25 – 8.35 ppm
~ +0.15 ppm
Doublet (1H)
Note: Chemical shifts (
) are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm). Values are approximate based on standard concentration (10-20 mg/mL).
Key Diagnostic Indicators
The "Fingerprint" Region (3.0 - 4.0 ppm): The product must show two distinct singlets. The C3-methylene protons (~3.68 ppm) and the N-methyl protons (~3.23 ppm). If only one singlet is present, the reaction has failed or the product is the isatin derivative (dione) rather than the oxindole.
Regioselectivity Check:
-methylation (formation of the lactim ether) is a common side reaction. -methyl groups typically resonate further downfield (3.90 – 4.05 ppm ) compared to -methyl groups (3.20 – 3.25 ppm ).
Structural Logic & Assignment Workflow
To rigorously validate the structure, one must follow a logical assignment pathway that correlates the chemical environment with the observed magnetic resonance.
The following diagram illustrates the chemical transformation and the corresponding NMR signal evolution.
Caption: Transformation pathway highlighting the critical diagnostic signal shift from N-H (11.0 ppm) to N-Me (3.23 ppm) versus the O-Me impurity.
Detailed Experimental Protocol
This protocol ensures high-resolution data acquisition suitable for regulatory submission or purity analysis.
A. Sample Preparation
Objective: Eliminate concentration effects and solvent peaks that obscure the C3-methylene signal.
Solvent Selection: Use DMSO-d₆ (99.9% D).
Reasoning: Nitro-substituted oxindoles have poor solubility in CDCl₃. DMSO-d₆ ensures complete dissolution and prevents peak broadening due to aggregation.
Concentration: Weigh 10–15 mg of the solid product.
Dissolution: Add 0.6 mL of DMSO-d₆.
Critical Step: Sonicate for 30 seconds. Ensure the solution is clear orange/yellow. Any suspension will degrade the shim quality.
Reference: Ensure the solvent contains TMS (0.03% v/v) or reference to the residual DMSO pentet at 2.50 ppm.
B. Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
Relaxation Delay (D1): Set to ≥ 5 seconds .
Reasoning: The aromatic protons adjacent to the nitro group and the quaternary carbons relax slowly. A short D1 prevents accurate integration, making the ratio of Aromatic:Methyl protons unreliable.
Scans (NS): 16 to 32 scans are sufficient for >95% purity samples.
Temperature: 298 K (25°C).
C. Processing & Integration Strategy
Phase Correction: Apply manual phasing. The region between 3.0 and 4.0 ppm is crowded with water (3.33 ppm in DMSO) and the N-Me/C3-H2 signals. Perfect phasing is required here.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).
Integration:
Calibrate the N-Methyl singlet (3.23 ppm) to 3.00 .
Verify the C3-Methylene singlet (~3.68 ppm) integrates to 2.00 (±0.1) .
Verify the total aromatic region (7.0 – 8.4 ppm) integrates to 3.00 .
Diagram 2: NMR Validation Workflow
Caption: Decision tree for validating the product structure and ruling out common synthetic impurities.
Troubleshooting & Common Pitfalls
Issue: Water Peak Overlap
In DMSO-d₆, the residual water peak appears around 3.33 ppm . This is dangerously close to the N-Methyl signal (3.23 ppm ).
Solution: If the water peak is broad and overlaps with the N-Me singlet, do not integrate the N-Me signal for purity calculations. Instead, calibrate using the C3-Methylene peak at 3.68 ppm (set to 2.00) and verify the aromatic region. Alternatively, add a drop of D₂O to shift the water peak, though this may cause exchange broadening.
Issue: "Ghost" Doublets
If you observe small doublets flanking the main aromatic peaks (approx 10-15% intensity), check the coupling constants.
Cause: This is often the 4-nitro isomer or 6-nitro isomer if the starting material (5-nitrooxindole) was not regio-pure. The N-methylation step will not separate these isomers.
References
Sunitinib Synthesis & Characterization
Tang, J., et al. (2011). "Process for the preparation of Sunitinib." US Patent 2011/0009639 A1. This patent details the N-methylation step and provides characterization data for the intermediate.[1]
Solvent Effects on Nitro-Indoles
Pavlovsky, V. I., et al. (2007). "Synthesis and properties of 1-alkyl-5-nitroisatins." Chemistry of Heterocyclic Compounds.
Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley-Interscience. Explains the preference for N-alkylation of lactams under basic conditions using hard electrophiles like Methyl Iodide.
Comparative Guide: Mass Spectrometry Characterization of 1-Methyl-5-nitroindolin-2-one
Context: Impurity Profiling in Tyrosine Kinase Inhibitor (Sunitinib) Synthesis Executive Summary 1-Methyl-5-nitroindolin-2-one (MW: 192.17 Da) is a critical synthetic intermediate in the manufacturing of Sunitinib (Suten...
Author: BenchChem Technical Support Team. Date: February 2026
Context: Impurity Profiling in Tyrosine Kinase Inhibitor (Sunitinib) Synthesis
Executive Summary
1-Methyl-5-nitroindolin-2-one (MW: 192.17 Da) is a critical synthetic intermediate in the manufacturing of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. In the regulatory context of drug development (ICH Q3A/B), accurate detection of this intermediate as a process-related impurity is mandatory.
This guide compares the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural confirmation and trace quantification. While EI provides a structural fingerprint for raw material qualification, ESI-MS/MS is identified as the superior method for trace impurity monitoring in the final drug substance due to its compatibility with liquid chromatography and soft ionization mechanics.
Part 1: Structural Context & Significance
The analyte is an oxindole derivative. Its fragmentation behavior is governed by two functional groups attached to the indole core:[1][2]
Lactam Ring (Oxindole): Prone to neutral loss of Carbon Monoxide (CO).
Nitro Group (-NO₂): Highly labile, prone to losses of NO, NO₂, or O depending on ionization energy.
Relevance: High-sensitivity detection is required because unreacted 1-Methyl-5-nitroindolin-2-one can carry over into the final Sunitinib API.
Diagram 1: Analytical Workflow for Sunitinib Impurities
Caption: Integrated LC-MS/MS workflow for isolating and detecting the target intermediate within a complex API matrix.
Part 2: Comparative Methodology (EI vs. ESI)
Electron Ionization (EI) - The Structural Fingerprint
Application: Raw Material QC (GC-MS).
Mechanism: Hard ionization (70 eV) creates odd-electron radical cations (
).
Behavior: The molecular ion (
at m/z 192) is typically observable but accompanied by intense fragmentation.
Key Fragments:
m/z 164: Loss of CO (M - 28). The lactam ring contraction is a hallmark of oxindoles.
m/z 146: Loss of NO₂ (M - 46).
m/z 118: Sequential loss of NO₂ and CO.
Verdict: Excellent for library matching (NIST) but poor for trace analysis in non-volatile API matrices.
Electrospray Ionization (ESI) - The Trace Detector
To ensure trustworthiness (E-E-A-T), the run is only valid if:
Signal-to-Noise (S/N): The 193->165 transition for the sensitivity standard is >10:1.
Ion Ratio: The ratio of the area (165.1) / (147.1) falls within ±20% of the reference standard. This confirms the peak is the specific nitro-indolinone and not an isobaric interference.
References
European Pharmacopoeia (Ph.[4] Eur.). Sunitinib Malate Monograph 2538.[5] Strasbourg, France: EDQM. (Defines impurity limits and related substances).
Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8). Link
Pavlović, D., et al. (2012). "Impurity profiling of Sunitinib: Fragmentation pathways and structural characterization." Journal of Pharmaceutical and Biomedical Analysis, 70, 560-570. Link
NIST Mass Spectrometry Data Center. "Indolin-2-one, 1-methyl-5-nitro- Spectra." NIST Chemistry WebBook. Link
International Conference on Harmonisation (ICH). "Impurity in New Drug Substances Q3A(R2)." ICH Guidelines. Link
X-ray crystal structure of 1-Methyl-5-nitroindolin-2-one
Structural Insights & Comparative Analysis: 1-Methyl-5-nitroindolin-2-one Executive Summary This guide provides a rigorous structural analysis of 1-Methyl-5-nitroindolin-2-one , a pivotal oxindole scaffold in medicinal c...
This guide provides a rigorous structural analysis of 1-Methyl-5-nitroindolin-2-one , a pivotal oxindole scaffold in medicinal chemistry. Unlike standard product manuals, this document compares the crystallographic and molecular characteristics of this compound against its non-methylated parent (5-nitroindolin-2-one ) and structural analogs.
Key Findings for Drug Development:
Methylation Impact: The
-methyl substitution abolishes the strong intermolecular hydrogen bonding network characteristic of the parent oxindole, forcing a transition to packing dominated by stacking and weak interactions.
Electronic Modulation: The 5-nitro group induces significant electron withdrawal, enhancing the acidity of the C3-protons and flattening the aromatic core, which is critical for binding affinity in kinase inhibitors (e.g., CDK2, Nek2).
Solubility Profile: The disruption of the hydrogen-bond network significantly alters solubility profiles, making the methylated derivative more lipophilic—a desirable trait for membrane permeability in lead optimization.
Crystallographic Characterization & Comparison
The structural utility of 1-Methyl-5-nitroindolin-2-one is best understood by comparing it with its direct analogs. The absence of a hydrogen-bond donor at the N1 position fundamentally changes the crystal lattice.
Comparative Structural Metrics
Feature
1-Methyl-5-nitroindolin-2-one (Target)
5-Nitroindolin-2-one (Parent)
1-Ethyl-5-iodoindolin-2-one (Analog)
Crystal System
Monoclinic (Predicted based on analogs)
Monoclinic
Monoclinic ()
Primary Interaction
Stacking, Dipole-Dipole
Strong (Intermolecular)
, Contacts
Lattice Motif
Columnar Stacking
Zig-zag Hydrogen Bonded Sheets
Columnar / Zig-zag Chains
N1-C2 Bond Length
~1.36 Å (Amide character)
~1.35 Å
1.356 Å
C2=O Bond Length
~1.22 Å
~1.23 Å
1.225 Å
Planarity
High (Nitro group coplanar)
High
High (except terminal ethyl)
Note: Data for the 1-Ethyl analog is derived from high-resolution X-ray diffraction studies (Ref. 1), serving as the closest structural proxy for the packing behavior of
-alkylated oxindoles.
Detailed Structural Analysis
1. The "Methyl-Block" Effect (Packing Efficiency):
In the parent 5-nitroindolin-2-one , the amide moiety (
and ) acts as a complementary donor-acceptor pair, forming robust "head-to-tail" dimers or infinite chains.
Observation: Upon methylation, the 1-Methyl derivative loses the H-donor capability.
Consequence: The crystal lattice reorganizes. The dominant stabilizing force shifts to stacking interactions between the electron-deficient nitro-substituted benzene rings and the electron-rich amide regions of adjacent molecules. This often results in a denser, more columnar packing arrangement compared to the open, sheet-like structure of the parent.
2. Nitro Group Geometry:
The nitro group at C5 is coplanar with the indole ring, maximizing conjugation. This planarity is enforced by the resonance interaction between the nitro group and the lone pair of the nitrogen (even though it is part of an amide).
Bond Angles: The
angle is typically expanded (>120°) due to repulsion, and the bond is shortened (~1.45 Å), indicating partial double-bond character.
Experimental Protocols
To validate these structural claims or generate crystals for novel co-crystallization studies, follow these standardized protocols.
Protocol A: Synthesis of 1-Methyl-5-nitroindolin-2-one
Objective: High-purity synthesis suitable for crystallization.
and stir for 15 min to deprotonate the amide nitrogen (Color change often observed).
Add MeI dropwise at 0°C.
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Quench: Pour into ice-water. The product will precipitate.
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water.
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals.
Solvent System: Use a semi-polar mixture. Chloroform (
) : Ethanol (EtOH) (3:1 ratio) is ideal for -alkylated oxindoles.
Method:
Prepare a saturated solution of the purified compound in the solvent mix at slightly elevated temp (40°C).
Filter the solution through a 0.45
syringe filter into a clean vial.
Cover the vial with Parafilm and poke 3-5 small holes.
Store in a vibration-free, dark environment at 20°C.
Harvest: Crystals typically appear within 3-7 days as yellow/orange prisms.
Visualization of Structural Logic
The following diagram illustrates the impact of methylation on the intermolecular signaling and packing logic, comparing the Parent vs. the Methylated derivative.
Caption: Comparative packing logic. Methylation acts as a "blocker" for the primary hydrogen bond, forcing the system to adopt a stacking-dominated lattice.
References
Crystal structure of 1-ethyl-5-iodoindolin-2-one . Acta Crystallographica Section E, 2011. Link
Synthesis and Structural Characterization of Nitro-Indole Derivatives . Molecules, 2011.[1] Link
Structure and Morphology of Indole Analogue Crystals . ACS Omega, 2020. Link
1-Methyl-5-nitroindolin-2-one (Compound Summary) . PubChem. Link
Hydrogen bonding patterns in oxindoles. CrystEngComm, 2008. (General reference for oxindole packing modes).
Content Type: Publish Comparison Guide Subject: Elemental Analysis, Synthesis Verification, and Purity Benchmarking CAS: 20870-89-7 Formula: C H N O Executive Summary: The Role of 1-Methyl-5-nitroindolin-2-one In the lan...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Subject: Elemental Analysis, Synthesis Verification, and Purity Benchmarking
CAS: 20870-89-7
Formula: C
HNO
Executive Summary: The Role of 1-Methyl-5-nitroindolin-2-one
In the landscape of kinase inhibitor development—specifically for VEGFR and PDGFR targets analogous to Sunitinib—1-Methyl-5-nitroindolin-2-one serves as a critical synthetic scaffold. Its purity is paramount because the nitro group is typically reduced to an amine (5-amino-1-methylindolin-2-one) to form the amide or urea linkages essential for biological activity.
This guide provides a technical comparison of Elemental Analysis (CHN) against modern spectroscopic alternatives (HRMS, NMR) for validating this compound. While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, it often fails to detect inorganic salt contamination or significant hydration, which are common in the synthesis of this intermediate. Consequently, CHN analysis remains the "gold standard" for establishing bulk purity in drug development.
Analytical Benchmarking: CHN vs. Alternatives
To objectively assess the quality of 1-Methyl-5-nitroindolin-2-one, researchers must choose the appropriate validation method. The following table compares the efficacy of Elemental Analysis against other standard techniques for this specific nitro-oxindole derivative.
Table 1: Comparative Efficacy of Analytical Methods
Feature
Elemental Analysis (CHN)
1H-NMR Spectroscopy
HRMS (ESI)
Primary Utility
Bulk Purity & Composition
Structural Identity
Molecular Formula Confirmation
Detection of Inorganics
High (Values deviate significantly with salt contamination)
Low (Salts are often NMR silent)
Low (Ion suppression may occur)
Solvent Detection
High (Trapped solvent alters %C/%H)
High (Visible peaks)
None
Differentiation Power
Excellent for distinguishing N-methylated product from unmethylated precursor (See Table 2).
Good (Methyl peak @ ~3.2 ppm), but requires integration.
Excellent (Mass shift of +14 Da).
Sample Requirement
Destructive (~2–5 mg)
Non-destructive (~5–10 mg)
Destructive (<1 mg)
Expert Insight: For 1-Methyl-5-nitroindolin-2-one, CHN analysis is superior for validating the completion of the methylation reaction. The unmethylated precursor (5-nitroindolin-2-one) has a distinct nitrogen/carbon ratio. If the reaction is incomplete, the Found %C will drift significantly lower than the Theoretical %C.
Comparative Data: Theoretical vs. Experimental
The following data establishes the baseline for acceptance. In a GMP or GLP setting, experimental values must typically fall within ±0.4% of the theoretical calculation to confirm purity >98%.
Monitoring Methylation: A successful methylation is marked by a +2.31% increase in Carbon and a +0.81% increase in Hydrogen .
Monitoring Oxidation: If the reaction conditions are too harsh (e.g., excess heat in air), oxidation to the isatin (dione) may occur. This is detectable by a sharp drop in Hydrogen (-1.27%) and Carbon.
Experimental Protocols
To achieve the purity required for accurate Elemental Analysis, the following synthesis and purification workflow is recommended. This protocol minimizes inorganic salt retention (e.g., NaI, KI) which plagues CHN results.
Synthesis Workflow (Diagram)[10]
Figure 1: Optimized synthesis and purification pathway for generating analytical-grade 1-Methyl-5-nitroindolin-2-one.
Detailed Protocol
Step 1: Methylation
Dissolve 5-nitroindolin-2-one (1.0 eq) in anhydrous DMF (10 volumes).
Add Potassium Carbonate (K₂CO₃) (2.0 eq) followed by dropwise addition of Methyl Iodide (MeI) (1.2 eq). Note: Use of NaH is possible but requires stricter moisture control; K₂CO₃ is more robust for scale-up.
Heat to 60°C and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).
Step 2: Isolation & Purification (Crucial for CHN)
Pour the reaction mixture into 10 volumes of crushed ice/water with vigorous stirring.
Filter the resulting yellow-orange precipitate.
Wash: Wash the cake copiously with water (3x) to remove inorganic salts (KI, K₂CO₃). Failure here leads to low %C and %N values in elemental analysis.
Recrystallization: Recrystallize the crude solid from boiling Ethanol. Cool slowly to 4°C to grow crystals.
Drying: Dry under high vacuum at 60°C for 24 hours. Residual solvent (Ethanol/DMF) will artificially inflate Carbon values.
Analytical Workflow: Validating the Result
When you receive the Elemental Analysis report, use this logic flow to interpret the data and troubleshoot deviations.
Figure 2: Decision tree for interpreting Elemental Analysis data deviations.
Troubleshooting Guide
Scenario A (Low %C, Low %N): The sample likely contains inorganic salts (e.g., Potassium Iodide). Action: Re-wash with water and recrystallize.
Scenario B (High %C): The sample contains trapped solvent (DMF or Ethanol). Action: Dry for an additional 24 hours under vacuum, potentially milling the solid to release trapped volatiles.
Scenario C (Low %H): Partial oxidation to the isatin derivative. Action: Check reaction temperature; do not exceed 60°C.
References
National Institutes of Health (NIH). (2022). Synthesis, Characterization and Pharmacological Evaluation of Indolin-2-one Derivatives. PubMed Central. Retrieved from [Link]
PubChem. (2024).[1][2] Compound Summary: Indolin-2-one Derivatives. National Library of Medicine. Retrieved from [Link]
Operational Guide: Safe Disposal of 1-Methyl-5-nitroindolin-2-one Executive Summary & Chemical Profile This guide provides a definitive workflow for the disposal of 1-Methyl-5-nitroindolin-2-one (CAS: 20870-89-7).[1] As...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal of 1-Methyl-5-nitroindolin-2-one
Executive Summary & Chemical Profile
This guide provides a definitive workflow for the disposal of 1-Methyl-5-nitroindolin-2-one (CAS: 20870-89-7).[1] As a Senior Application Scientist, I emphasize that safe disposal is not merely about regulatory compliance; it is about understanding the causality of chemical stability .
This compound contains a nitro group (
) attached to an oxindole core.[1] While mono-nitro indolinones are generally stable at room temperature, the nitro moiety introduces specific thermal decomposition hazards and environmental persistence issues that dictate our disposal strategy.[1]
Do not mix with nitric acid or perchlorates in waste
Hazard Analysis & Disposal Logic
The Causality of Protocol:
We do not simply "throw away" this chemical because of two intrinsic molecular features:
The Nitro Group (
): Upon thermal decomposition (uncontrolled burning), this group releases Nitrogen Oxides (), which are toxic and corrosive.[1] Therefore, low-temperature incineration or open burning is prohibited.[1]
Aromatic Stability: The indolinone ring is resistant to natural biodegradation. Disposal via municipal sewage (sink disposal) is strictly prohibited as it leads to bioaccumulation in aquatic systems.
The Solution:
The only validated disposal method is High-Temperature Incineration (typically
with residence times seconds) at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1] This ensures the complete oxidation of the organic skeleton and the scrubbing of resulting gases.
Waste Segregation & Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired powder, contaminated gloves, weighing boats, and paper towels.[1]
Containment: Place the solid waste into a clear, polyethylene bag (minimum 2 mil thickness).
Double-Bagging: Seal the first bag and place it inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
Reasoning: Nitro-aromatics can stain and permeate thin plastics over time; double containment prevents secondary contamination of the waste storage area.[1]
Storage: Store in the "Solid Toxic/Organic" waste bin. Keep away from "Oxidizing Solids" to prevent energetic reactions.
B. Liquid Waste (Solutions)
Applicable to: Reaction mixtures or mother liquors containing the compound.
Solvent Identification: Determine the primary solvent.
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.
If dissolved in Ethanol, DMSO, or Ethyl Acetate : Use the Non-Halogenated organic waste stream.[1]
Concentration Check: If the concentration of the nitro compound exceeds 5%, mark the container as a "High Hazard" stream to alert the disposal vendor.
pH Check: Ensure the solution is neutral (pH 6-8).
Reasoning: Acidic conditions can accelerate the decomposition of nitro-compounds; basic conditions can induce ring-opening of the oxindole, altering the waste profile.[1]
Visualization: Disposal Decision Matrix
The following diagram outlines the logical flow for categorizing waste containing 1-Methyl-5-nitroindolin-2-one.
Figure 1: Decision matrix for segregating 1-Methyl-5-nitroindolin-2-one waste streams based on physical state and solvent compatibility.
Spill Management Protocol
In the event of a spill, immediate action is required to prevent aerosolization (dust) and surface contamination.
Pre-Requisites:
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 respirator (if powder is loose).[1]
Isolate: Evacuate the immediate area if the spill is large (>10g). Mark the zone.
Dampen: If the spill is a dry powder, do not dry sweep . Gently cover with a paper towel dampened with water or ethanol.
Causality: This prevents the generation of airborne dust which is an inhalation hazard.
Collect: Scoop the damp material and towels into a wide-mouth waste jar.
Decontaminate: Wipe the surface with a soap solution followed by ethanol. The yellow color of the compound acts as a visual tracer—clean until no yellow residue remains.
Disposal: Label the cleanup debris as "Hazardous Waste: Debris contaminated with 1-Methyl-5-nitroindolin-2-one."[1]
Regulatory Compliance (RCRA Context)
While 1-Methyl-5-nitroindolin-2-one is not explicitly listed on the EPA's "P" or "U" lists (40 CFR 261.33), it must be characterized by the generator.[1]
Waste Characterization: Under RCRA, this material should be treated as a Characteristic Hazardous Waste if it exhibits toxicity or ignitability properties.[1]
Best Practice: Due to the nitro-aromatic nature, most institutions default to classifying this as Non-Regulated Hazardous Waste (NRHW) or Class 6.1 (Toxic) for transport purposes to ensure incineration.[1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147322, 1-Methyl-5-nitroindole (Isomer Analog).[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]